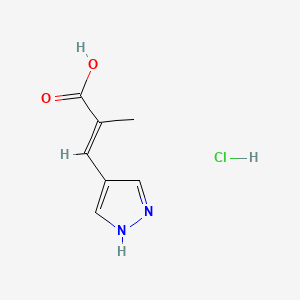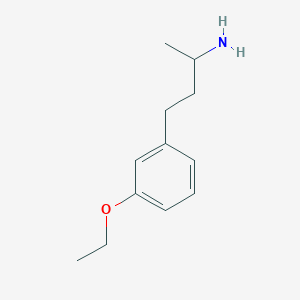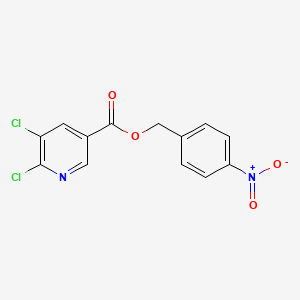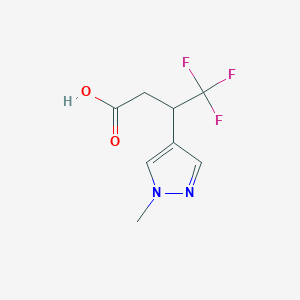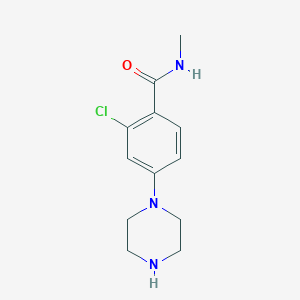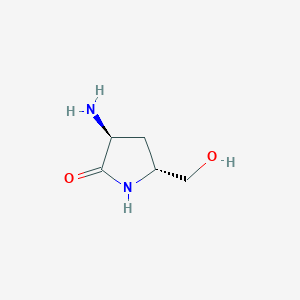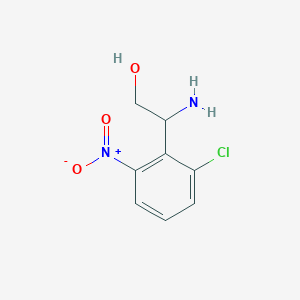
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9ClN2O3 It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline, followed by a reaction with ethylene oxide to introduce the ethan-1-ol moiety. The reaction conditions typically involve the use of a nitrating agent such as nitric acid and sulfuric acid for the nitration step, and a base such as sodium hydroxide for the reaction with ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-2-(2-chloro-6-aminophenyl)ethan-1-ol.
Substitution: Formation of 2-amino-2-(2-hydroxy-6-nitrophenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-4-nitrophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is unique due to the presence of both a chloro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
2-amino-2-(2-chloro-6-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-2-1-3-7(11(13)14)8(5)6(10)4-12/h1-3,6,12H,4,10H2 |
Clave InChI |
JQTRZWPSOGJFPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(CO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)


